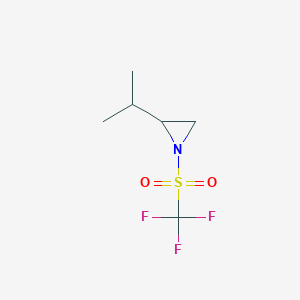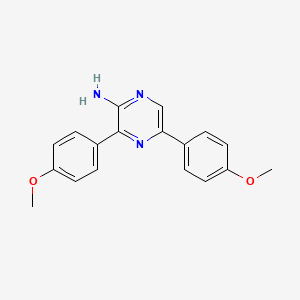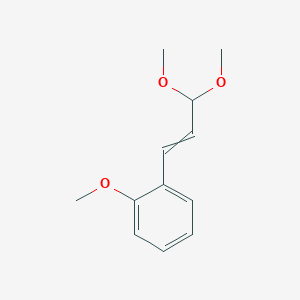![molecular formula C23H15N B12568214 4-[2-(Pyren-1-YL)ethenyl]pyridine CAS No. 571168-46-2](/img/structure/B12568214.png)
4-[2-(Pyren-1-YL)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Pyren-1-YL)ethenyl]pyridine is a chemical compound that features a pyrene moiety attached to a pyridine ring via an ethenyl linker. This compound is known for its unique photophysical properties, making it a subject of interest in various fields of scientific research, including materials science and fluorescence sensing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyren-1-YL)ethenyl]pyridine typically involves the reaction of 1-pyrenecarboxaldehyde with 4-vinylpyridine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyren-1-YL)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl linker.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrene and pyridine moieties.
Reduction: Hydrogenated derivatives with a saturated ethenyl linker.
Substitution: Nitrated or halogenated derivatives of the pyridine ring.
Scientific Research Applications
4-[2-(Pyren-1-YL)ethenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions due to its strong fluorescence properties.
Biology: Employed in the study of biological systems where fluorescence tagging is required.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism by which 4-[2-(Pyren-1-YL)ethenyl]pyridine exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. This property is exploited in various applications, such as fluorescence sensing and imaging. The molecular targets and pathways involved include the interaction with metal ions, which can quench or enhance the fluorescence depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
4-(Pyren-1-yl)pyridine: Similar structure but lacks the ethenyl linker.
4-(2-(Pyren-1-yl)ethyl)pyridine: Similar structure with an ethyl linker instead of an ethenyl linker.
4-(Pyren-1-yl)-2,6-di(thiophen-2-yl)pyridine: Contains additional thiophene groups attached to the pyridine ring.
Uniqueness
4-[2-(Pyren-1-YL)ethenyl]pyridine is unique due to its ethenyl linker, which imparts distinct photophysical properties compared to its analogs. This linker allows for greater conjugation and, consequently, enhanced fluorescence properties, making it particularly useful in applications requiring high sensitivity and selectivity .
Properties
CAS No. |
571168-46-2 |
|---|---|
Molecular Formula |
C23H15N |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-(2-pyren-1-ylethenyl)pyridine |
InChI |
InChI=1S/C23H15N/c1-2-18-8-9-20-7-6-17(5-4-16-12-14-24-15-13-16)21-11-10-19(3-1)22(18)23(20)21/h1-15H |
InChI Key |
MTSBCNKTCINSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=CC5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)

![Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B12568151.png)
![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)

![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)


![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)

![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
